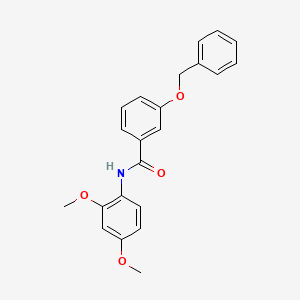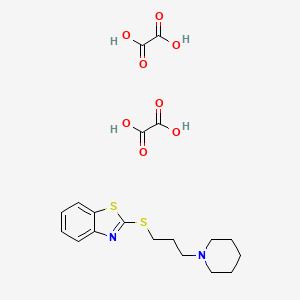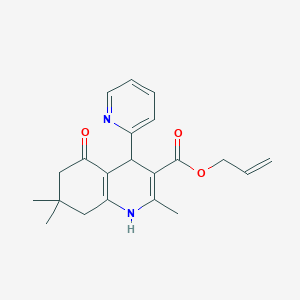![molecular formula C22H36ClNO B4979228 3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride](/img/structure/B4979228.png)
3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylamino group, a cyclohexyl ring, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step may involve the formation of an intermediate compound through a reaction between a cyclohexyl derivative and a phenyl derivative.
Introduction of the Dimethylamino Group: The intermediate is then reacted with a dimethylamine source under controlled conditions to introduce the dimethylamino group.
Final Product Formation: The final step involves the conversion of the intermediate to the desired product, often through a reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential effects on biological systems. This could include investigations into its interactions with proteins, enzymes, or cellular pathways.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. This could involve studies on its pharmacological properties, toxicity, and efficacy in treating various conditions.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties could make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the context of its use and the biological systems being studied.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-1-[4-(4-methylcyclohexyl)phenyl]propan-1-one;hydrochloride
- 3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride
Uniqueness
Compared to similar compounds, 3-(Dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride may exhibit unique properties due to the presence of the pentyl group
特性
IUPAC Name |
3-(dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO.ClH/c1-4-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22(24)16-17-23(2)3;/h12-15,18-19H,4-11,16-17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMYRLJVXNBAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)CCN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE](/img/structure/B4979148.png)

![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4979173.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B4979176.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4979202.png)
![2-(4-CHLOROPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4979204.png)
![3-allyl-5-[2-(benzyloxy)-5-chlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979210.png)
![8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4979214.png)

![N-(2,3-dichlorophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4979223.png)

![1-[(2,6-difluorophenyl)methyl]-2-ethylpiperidine](/img/structure/B4979246.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4979251.png)
